4,6-dichloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole
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Overview
Description
4,6-dichloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole is a useful research compound. Its molecular formula is C16H12Cl2N2S and its molecular weight is 335.25. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
A series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives were synthesized and found to possess psychotropic, anti-inflammatory, and cytotoxic activities. These compounds demonstrated marked sedative action, high anti-inflammatory activity, selective cytotoxic effects on tumor cell lines, and some antimicrobial action. The study attempted to correlate biological results with structural characteristics and physicochemical parameters, identifying specific combinations of activities for the synthesized compounds (Zablotskaya et al., 2013).
Antimosquito Properties
Another study focused on the antimosquito properties of 2,6-substituted and 2,4-substituted benzo[d]thiazole analogues against Anopheles arabiensis. The compounds demonstrated repellent, insecticidal, and larvicidal activities, with some analogues showing repellent activity comparable to DEET. This efficient synthesis method enabled short reaction times, easy work-up, and significant high yields (Venugopala et al., 2013).
Antibacterial Agents
A novel series of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential as new antibacterial agents (Bhoi et al., 2015).
Organic Chemistry and Scaffold Construction
Research in organic chemistry has utilized related compounds for constructing novel chemical scaffolds. For example, a one-pot synthetic approach was developed for the construction of a thiazolo[3,2-a]benzimidazole-linked quinazoline scaffold, demonstrating an efficient and successful approach for synthesizing new compounds with good to high yields (Keivanloo et al., 2018).
Mechanism of Action
Target of Action
The primary target of this compound is the aldo-keto reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer .
Mode of Action
The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies have shown that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The inhibition of AKR1C3 by this compound affects the metabolism of certain substrates. For instance, it has been shown to inhibit the metabolism of a known dinitrobenzamide substrate .
Pharmacokinetics
It has been shown to have good cellular potency .
Result of Action
The inhibition of AKR1C3 by this compound can potentially disrupt the normal functioning of the enzyme, leading to changes at the molecular and cellular levels. This could have therapeutic implications in the treatment of diseases such as breast and prostate cancer where AKR1C3 is implicated .
Properties
IUPAC Name |
4,6-dichloro-2-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2S/c17-12-7-13(18)15-14(8-12)21-16(19-15)20-6-5-10-3-1-2-4-11(10)9-20/h1-4,7-8H,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZUOPFCMCHTNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC4=C(S3)C=C(C=C4Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.